molecular formula C9H7ClN2 B2699320 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile CAS No. 1427021-86-0

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile

Cat. No.: B2699320
CAS No.: 1427021-86-0
M. Wt: 178.62
InChI Key: CKIKZFZWPQOJFI-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 g/mol It is characterized by the presence of a chloropyridine ring attached to a cyclopropanecarbonitrile moiety

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile typically involves the reaction of 2-chloropyridine with cyclopropanecarbonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the cyclopropanecarbonitrile, followed by nucleophilic substitution with 2-chloropyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: Research has explored its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The chloropyridine ring can participate in various binding interactions with biological targets, while the cyclopropanecarbonitrile moiety can influence the compound’s reactivity and stability. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

1-(2-Chloropyridin-4-YL)cyclopropanecarbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-5-7(1-4-12-8)9(6-11)2-3-9/h1,4-5H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIKZFZWPQOJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427021-86-0
Record name 1-(2-chloropyridin-4-yl)cyclopropane-1-carbonitrile
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